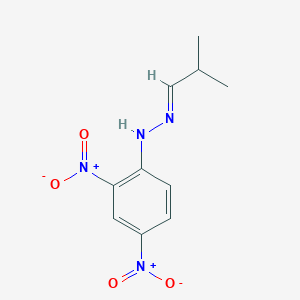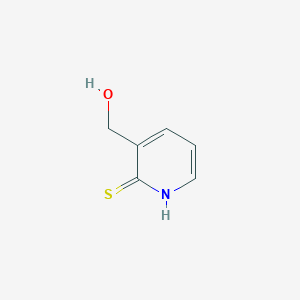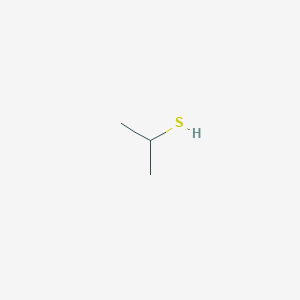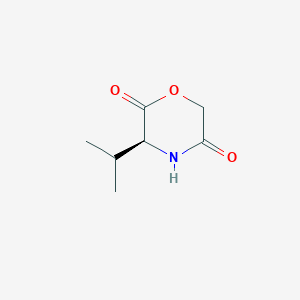
(S)-3-Isopropylmorpholine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Isopropylmorpholine-2,5-dione, also known as IPMD, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in various scientific research applications due to its unique chemical properties.
Mechanism Of Action
(S)-3-Isopropylmorpholine-2,5-dione acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, (S)-3-Isopropylmorpholine-2,5-dione prevents the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical And Physiological Effects
(S)-3-Isopropylmorpholine-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane of fungi and bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards DHODH, making it an ideal candidate for the development of new drugs. However, one of the main limitations of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the use of (S)-3-Isopropylmorpholine-2,5-dione in scientific research. One of the main areas of interest is the development of new drugs that target DHODH. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit promising anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Additionally, (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Synthesis Methods
The synthesis method of (S)-3-Isopropylmorpholine-2,5-dione involves the reaction of isopropylamine and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a hydrolysis reaction to obtain (S)-3-Isopropylmorpholine-2,5-dione. This method is widely used in the laboratory to produce (S)-3-Isopropylmorpholine-2,5-dione in large quantities.
Scientific Research Applications
(S)-3-Isopropylmorpholine-2,5-dione has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs due to its unique chemical properties. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
properties
CAS RN |
127094-72-8 |
|---|---|
Product Name |
(S)-3-Isopropylmorpholine-2,5-dione |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
synonyms |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



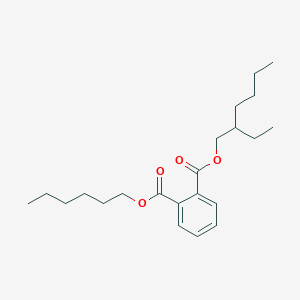
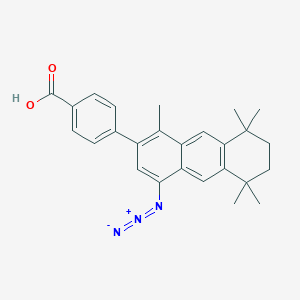
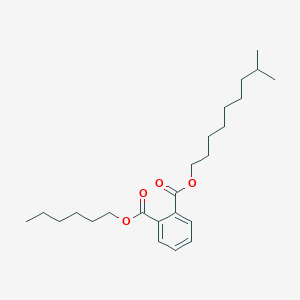
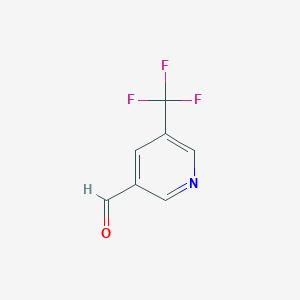
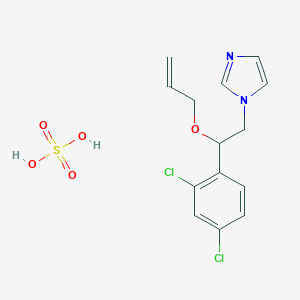
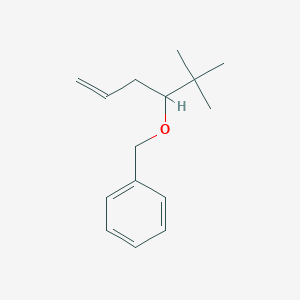
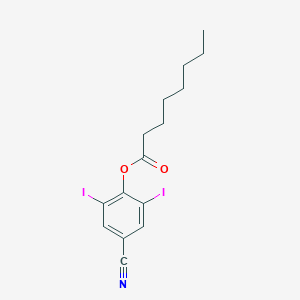
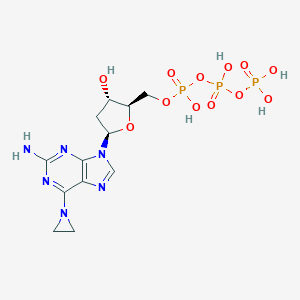
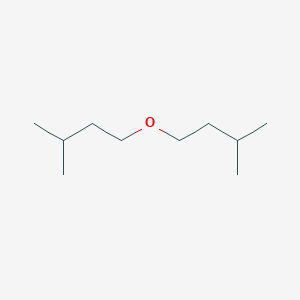
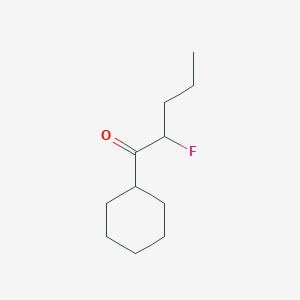
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
